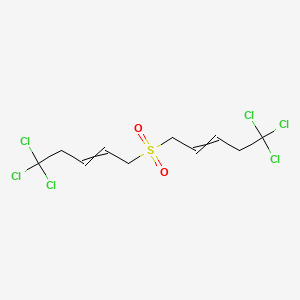
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by their polycyclic aromatic hydrocarbon structure, which is modified in this case by the addition of a nitrile group and hydrogenation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile typically involves multi-step organic reactions. One possible route could include:
Hydrogenation: Starting from naphthalene, hydrogenation can be performed to obtain octahydronaphthalene.
Nitrile Addition: Introduction of the nitrile group can be achieved through reactions such as the Sandmeyer reaction or by using cyanide sources like sodium cyanide under specific conditions.
Methylation: The addition of a methyl group can be carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrile compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydronaphthalene: Lacks the nitrile and methyl groups.
Methylnaphthalene: Contains a methyl group but not hydrogenated or nitrile-substituted.
Naphthalene Carbonitrile: Contains a nitrile group but not hydrogenated or methylated.
Uniqueness
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: is unique due to its specific combination of hydrogenation, nitrile, and methyl groups, which may confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
90470-81-8 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H19N/c1-11-6-2-4-8-12(11,10-13)9-5-3-7-11/h2-9H2,1H3 |
Clé InChI |
QBPHVSDHJODIGP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)






![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)


![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)


